

Application Notes and Protocols for HPLC Analysis of Palmitoyl Carnitine Formulations

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Compound of Interest

Compound Name: Palmitoyl Carnitine

Cat. No.: B1678354

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Introduction

Palmitoyl carnitine, the ester of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation and energy production. Its quantification in pharmaceutical formulations is essential for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of **palmitoyl carnitine**. This document provides a detailed protocol for the HPLC analysis of **palmitoyl carnitine** formulations, intended for researchers, scientists, and drug development professionals. The method described is a stability-indicating assay, capable of separating **palmitoyl carnitine** from its potential degradation products.

Experimental Protocols

1. Instrumentation and Materials

- **HPLC System:** A system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
- **Chromatographic Column:** A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is commonly used.
- **Chemicals and Reagents:**

- **Palmitoyl carnitine** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (TFA)
- Phosphate buffer

2. Preparation of Standard and Sample Solutions

- **Standard Stock Solution:** Accurately weigh a suitable amount of **palmitoyl carnitine** reference standard and dissolve it in a known volume of methanol or a mixture of acetonitrile and water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
- **Sample Preparation:** The sample preparation will depend on the nature of the formulation.
 - For liquid formulations (e.g., liposomes, solutions): Dilute an accurately measured volume of the formulation with a suitable solvent (e.g., methanol or acetonitrile) to disrupt the formulation matrix and solubilize the **palmitoyl carnitine**. The dilution factor should be chosen to bring the concentration of **palmitoyl carnitine** within the range of the calibration curve. Subsequent centrifugation or filtration may be necessary to remove any precipitated excipients.
 - For solid formulations (e.g., powders, tablets): Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent, and sonicate to ensure complete dissolution of the **palmitoyl carnitine**. The solution should then be filtered through a 0.45 µm filter before injection into the HPLC system.

3. HPLC Method

A stability-indicating reversed-phase HPLC method is detailed below.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection	UV at 215 nm or MS detection

4. Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Parameter	Typical Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0 ; Theoretical plates > 2000 ; %RSD of replicate injections $< 2.0\%$
Linearity	Correlation coefficient (r^2) ≥ 0.999
Accuracy	98.0% - 102.0% recovery
Precision (Repeatability & Intermediate)	RSD $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Specificity/Selectivity	No interference from excipients or degradation products at the retention time of the analyte

Data Presentation

Table 1: System Suitability Results

Parameter	Result	Acceptance Criteria
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	5800	> 2000
%RSD (n=6)	0.8%	$< 2.0\%$

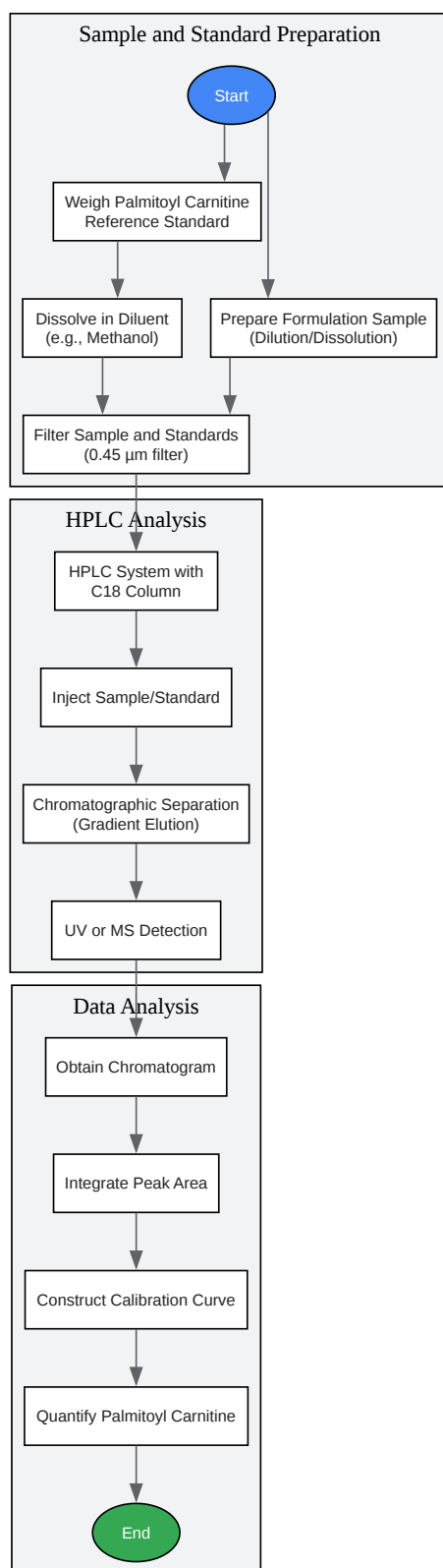
Table 2: Linearity of **Palmitoyl Carnitine**

Concentration ($\mu\text{g/mL}$)	Peak Area
10	150234
25	375589
50	751123
100	1502245
200	3004567
Correlation Coefficient (r^2)	0.9998

Table 3: Accuracy and Precision

Concentration Level	Recovery (%)	RSD (%)
80%	99.5	1.2
100%	100.2	0.9
120%	101.1	1.1

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **palmitoyl carnitine** formulations.



Role of Palmitoyl Carnitine in Mitochondrial Fatty Acid β -Oxidation

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Caption: Role of **Palmitoyl Carnitine** in Mitochondrial Fatty Acid β -Oxidation.

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